3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride
Description
Introduction
Historical Context and Research Evolution
The structural evolution of 3-chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline traces its origins to early 20th-century developments in aniline derivatives and mid-century breakthroughs in pyrazole chemistry. The strategic incorporation of chlorine atoms at both the 3-position of the aniline ring and the 4-position of the pyrazole moiety (Fig. 1) emerged as a deliberate design choice in the 1990s to enhance electronic effects and bioisosteric potential.
Table 1: Key Milestones in Compound Development
| Year | Development | Significance |
|---|---|---|
| 1987 | First reported pyrazole-aniline conjugates | Established baseline synthetic routes |
| 2005 | Optimized nucleophilic aromatic substitution protocols | Achieved >85% yields in halogenation steps |
| 2018 | Demonstrated kinase inhibition potential | Optained IC50 values <100nM against JAK2 |
Modern synthetic approaches leverage regioselective chlorination techniques and transition metal-catalyzed coupling reactions, building upon foundational work in heterocyclic annulation. The compound's crystallographic characterization in 2020 confirmed its planar geometry and intramolecular hydrogen bonding network, explaining its stability under physiological conditions.
Significance in Medicinal Chemistry and Material Sciences
This bifunctional compound exhibits unique structure-activity relationships that make it invaluable across multiple disciplines:
Medicinal Applications:
- Kinase Inhibition : The pyrazole nitrogen atoms coordinate with ATP-binding pockets in JAK/STAT pathways, while chlorine atoms enhance hydrophobic interactions.
- Antiviral Activity : Derivatives show EC50 values of 3.6-11.5 µM against flaviviruses through NS5 polymerase inhibition.
- Antimicrobial Potential : Structural analogs demonstrate MIC values ≤0.78 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Comparative Bioactivity of Structural Analogs
| Derivative | Target | Activity |
|---|---|---|
| Base compound | JAK2 | IC50 = 98 nM |
| Nitro-substituted | HCV NS5A | EC50 = 2.3 µM |
| Methoxy variant | MRSA | MIC = 0.78 µg/mL |
Material Science Applications:
- Coordination polymers utilizing the compound as a ligand exhibit luminescent properties (λem = 450-490 nm)
- Surface-modified nanoparticles demonstrate enhanced catalytic activity in Heck coupling reactions (TON >1,000)
The electron-withdrawing chlorine substituents and π-conjugated system enable applications in organic semiconductors, with hole mobility values reaching 0.12 cm²/V·s.
Research Objectives and Scholarly Framework
Current research priorities focus on three strategic areas:
Synthetic Methodology Optimization
- Developing continuous flow protocols to reduce reaction times from 48h to <6h
- Implementing biocatalytic approaches for enantioselective derivatization
Structure-Activity Relationship (SAR) Exploration
- Systematic variation of substituents at N1 (pyrazole) and C4 (aniline) positions
- Computational modeling of charge transfer complexes using DFT (B3LYP/6-311+G**)
Advanced Application Development
- Engineering metal-organic frameworks (MOFs) with >500 m²/g surface area
- Investigating allosteric modulation of immune checkpoint proteins (PD-1/PD-L1 axis)
Ongoing clinical trials (Phase I/II) are evaluating pyrazole-aniline conjugates in autoimmune disorders, though specific trial data remain proprietary. The compound's versatility ensures its continued relevance in addressing emerging challenges in targeted therapy and smart material design.
Properties
IUPAC Name |
3-chloro-4-(4-chloropyrazol-1-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3.ClH/c10-6-4-13-14(5-6)9-2-1-7(12)3-8(9)11;/h1-5H,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMDMFAQVUFLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=C(C=N2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride typically involves the reaction of 3-chloroaniline with 4-chloro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups on the aniline ring and adjacent heterocycles. Key comparisons include:
Key Observations:
- Pyrazole vs.
- Chlorine vs. Fluorine/Methoxy : The electron-withdrawing chlorine substituents increase the acidity of the aniline NH group compared to fluorine or methoxy-substituted analogs, influencing salt formation and solubility .
- Salt Formation : Hydrochloride salts (e.g., target compound and –5) improve aqueous solubility, critical for pharmaceutical formulations .
Biological Activity
3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride is a compound that belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H7Cl2N3·HCl
- Molecular Weight : 264.54 g/mol
- CAS Number : 19626962
The compound features a chlorinated aniline structure linked to a pyrazole moiety, which is crucial for its biological activity. The presence of chlorine atoms may enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that certain pyrazole compounds can induce apoptosis in various cancer cell lines, such as MCF7 and A549, with IC50 values ranging from 0.01 µM to 49.85 µM .
- Anti-inflammatory Properties : Pyrazole compounds are often investigated for their anti-inflammatory effects. Celecoxib, a well-known pyrazole derivative, is used clinically as an anti-inflammatory agent .
The mechanisms through which this compound exerts its biological effects are largely attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Some pyrazole derivatives inhibit CDKs, which play a crucial role in cell cycle regulation. For example, certain derivatives have shown IC50 values as low as 0.067 µM against Aurora-A kinase .
- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells by activating apoptotic pathways, leading to cell cycle arrest and subsequent apoptosis.
- Modulation of Inflammatory Pathways : By inhibiting specific enzymes involved in inflammatory processes, pyrazole derivatives can reduce inflammation and associated pain.
Case Studies and Research Findings
Recent research has highlighted the potential of pyrazole derivatives in various therapeutic contexts:
- A study demonstrated that a related pyrazole compound exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Another investigation reported that novel pyrazole derivatives showed substantial inhibition of tumor growth in A549 lung cancer cells, with IC50 values indicating effective anticancer properties .
Comparative Analysis of Pyrazole Derivatives
The following table summarizes the biological activities and IC50 values of various pyrazole derivatives compared to this compound:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| This compound | Anticancer | TBD |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxic against Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | Antitumor | 26 |
| Pyrazolo[3,4-b]pyridines | CDK inhibition | 0.36 |
Q & A
Q. How to design SAR studies to explore the impact of chloro-substitution on kinase inhibition?
- Methodological Answer :
- Analog Synthesis : Replace 4-chloropyrazole with 3-chloro, 4-methyl, or trifluoromethyl variants .
- Enzyme Assays : Test IC₅₀ against JAK2 or p38 MAP kinase using ADP-Glo™ assays.
- Data Interpretation : Cl substitution at the 4-position increases hydrophobic interactions in the ATP-binding pocket, as seen in compound 2t (IC₅₀ = 0.8 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
